Cas no 1806002-52-7 (3-Bromo-2-(difluoromethyl)-5-methylpyridine)

3-Bromo-2-(difluoromethyl)-5-methylpyridine is a halogenated pyridine derivative with a difluoromethyl substituent at the 2-position and a methyl group at the 5-position. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine atom facilitates further functionalization via cross-coupling reactions, while the difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. Its well-defined structure and reactivity profile allow for precise modifications in heterocyclic chemistry. The compound is typically handled under inert conditions due to its sensitivity to moisture and air. High purity grades are available for research and industrial use.
3-Bromo-2-(difluoromethyl)-5-methylpyridine structure
1806002-52-7 structure
Product Name:3-Bromo-2-(difluoromethyl)-5-methylpyridine
CAS No:1806002-52-7
MF:C7H6BrF2N
MW:222.030047893524
MDL:MFCD25477789
CID:4782146
Update Time:2025-06-14

3-Bromo-2-(difluoromethyl)-5-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-2-(difluoromethyl)-5-methylpyridine
    • 3-Bromo-2-(difluoromethyl)-5-methylpyridine
    • MDL: MFCD25477789
    • Inchi: 1S/C7H6BrF2N/c1-4-2-5(8)6(7(9)10)11-3-4/h2-3,7H,1H3
    • InChI Key: PDRPPMJINOSFFC-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CN=C1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 132
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12.9

3-Bromo-2-(difluoromethyl)-5-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A020005858-250mg
3-Bromo-2-(difluoromethyl)-5-methylpyridine
1806002-52-7 97%
250mg
$693.60 2022-04-01
Alichem
A020005858-500mg
3-Bromo-2-(difluoromethyl)-5-methylpyridine
1806002-52-7 97%
500mg
$970.20 2022-04-01
Alichem
A020005858-1g
3-Bromo-2-(difluoromethyl)-5-methylpyridine
1806002-52-7 97%
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$1,612.80 2022-04-01
TRC
B199765-25mg
3-Bromo-2-(difluoromethyl)-5-methylpyridine
1806002-52-7
25mg
$ 460.00 2022-06-07
TRC
B199765-50mg
3-Bromo-2-(difluoromethyl)-5-methylpyridine
1806002-52-7
50mg
$ 760.00 2022-06-07
Matrix Scientific
219816-250mg
3-Bromo-2-(difluoromethyl)-5-methylpyridine, 95% min
1806002-52-7 95%
250mg
$981.00 2023-09-06
Matrix Scientific
219816-500mg
3-Bromo-2-(difluoromethyl)-5-methylpyridine, 95% min
1806002-52-7 95%
500mg
$1470.00 2023-09-06

3-Bromo-2-(difluoromethyl)-5-methylpyridine Related Literature

Additional information on 3-Bromo-2-(difluoromethyl)-5-methylpyridine

Recent Advances in the Application of 3-Bromo-2-(difluoromethyl)-5-methylpyridine (CAS: 1806002-52-7) in Chemical Biology and Pharmaceutical Research

3-Bromo-2-(difluoromethyl)-5-methylpyridine (CAS: 1806002-52-7) has emerged as a pivotal intermediate in the synthesis of bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals. Recent studies highlight its utility in constructing heterocyclic frameworks, which are crucial for drug discovery. This compound's unique structural features, including the difluoromethyl and bromo substituents, enable diverse reactivity patterns, making it a versatile building block for medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of novel kinase inhibitors. Researchers utilized 3-Bromo-2-(difluoromethyl)-5-methylpyridine as a key intermediate to develop pyridine-based compounds with potent inhibitory activity against EGFR and VEGFR2, showcasing its potential in oncology drug development. The study reported IC50 values in the nanomolar range, underscoring the compound's efficacy in modulating kinase pathways.

In agrochemical research, this compound has been employed in the design of next-generation fungicides. A recent patent (WO2023056789) describes its incorporation into pyridine-carboxamide derivatives, which exhibit broad-spectrum activity against fungal pathogens. The difluoromethyl group enhances metabolic stability, addressing limitations of earlier analogs. Field trials showed >90% efficacy against Botrytis cinerea, positioning these derivatives as promising candidates for crop protection.

Structural-activity relationship (SAR) studies reveal that the bromo substituent at the 3-position facilitates cross-coupling reactions, enabling rapid diversification of the pyridine core. This property has been exploited in DNA-encoded library (DEL) synthesis, as reported in ACS Combinatorial Science (2024), where the compound served as a scaffold for generating >5,000 unique pharmacophores. The difluoromethyl group's bioisosteric properties were found to improve membrane permeability in lead compounds.

Ongoing clinical trials (NCT05678934) are evaluating a TLR7 agonist derived from this intermediate for immuno-oncology applications. Preclinical data indicate enhanced dendritic cell activation when the difluoromethylpyridine moiety is incorporated, suggesting its role in optimizing immune checkpoint therapies. The compound's metabolic stability, attributed to fluorine substitution, contributes to favorable pharmacokinetic profiles in animal models.

Future research directions include exploring its application in PROTAC design, where the bromo group could serve as a linker attachment point. Computational modeling studies predict that derivatives of 3-Bromo-2-(difluoromethyl)-5-methylpyridine may exhibit improved binding to E3 ubiquitin ligases, potentially expanding its utility in targeted protein degradation strategies.

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